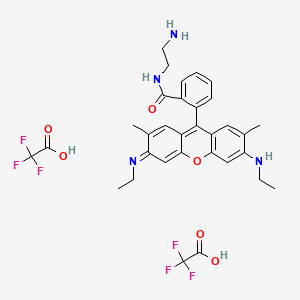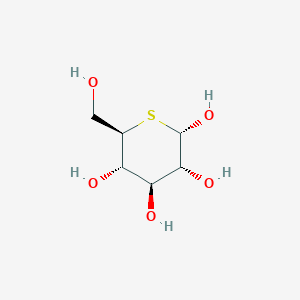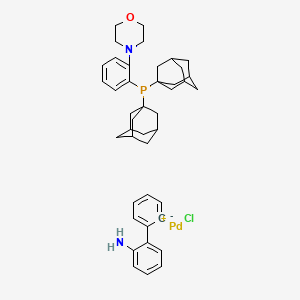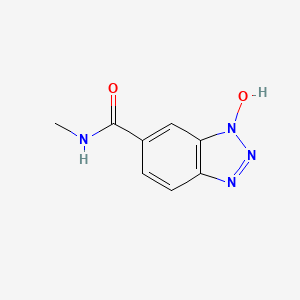![molecular formula C44H34Br2P2Pd+2 B12058174 Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) CAS No. 366488-99-5](/img/structure/B12058174.png)
Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is a chiral palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high enantioselectivity and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) typically involves the reaction of palladium(II) acetate with (S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is often the final step in catalytic cycles, where the palladium(IV) intermediate is reduced back to palladium(II), releasing the product.
Substitution: The compound can participate in ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents (such as Grignard reagents and organolithium compounds), and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) are often chiral organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Aplicaciones Científicas De Investigación
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) involves the coordination of the palladium center with the ligands, forming a stable complex. The palladium center can then undergo oxidative addition with substrates, followed by various catalytic cycles such as cross-coupling reactions. The chiral BINAP ligand provides the necessary enantioselectivity, ensuring the formation of chiral products with high enantiomeric excess .
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)
- Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
Uniqueness
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of cross-coupling reactions. The chiral BINAP ligand provides a distinct advantage over other ligands, making this compound highly valuable in asymmetric synthesis .
Propiedades
Número CAS |
366488-99-5 |
|---|---|
Fórmula molecular |
C44H34Br2P2Pd+2 |
Peso molecular |
890.9 g/mol |
Nombre IUPAC |
dibromopalladium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
Clave InChI |
XOOQZGNLBGHEEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)



